molecular formula C15H15ClFN5O2S B4585289 N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4585289
M. Wt: 383.8 g/mol
InChI Key: KDUQULGPLRAFRV-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and pyrazole groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates such as 2-chloro-6-fluorobenzyl chloride. This intermediate can be synthesized by reacting 2-chloro-6-fluorotoluene with chlorine gas under specific conditions . The subsequent steps involve the formation of the pyrazole ring and the sulfonamide group through various organic reactions, including alkylation and sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different substituents, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its combination of chloro, fluoro, and pyrazole groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN5O2S/c1-10-14(9-21(2)18-10)25(23,24)20-15-6-7-22(19-15)8-11-12(16)4-3-5-13(11)17/h3-7,9H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUQULGPLRAFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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